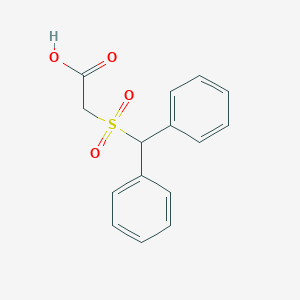

Modafinil Carboxylate Sulfone

描述

2-Benzhydrylsulfonylacetic acid is an organic compound with the chemical formula C15H14O3S. It is a white to pale yellow crystalline powder, soluble in alcohols and organic solvents but insoluble in water . This compound is commonly used as a reducing agent and catalyst in organic synthesis, and it serves as an intermediate in the synthesis of pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: 2-Benzhydrylsulfonylacetic acid is typically synthesized by reacting benzyl halide with dimethyl sulfoxide in the presence of a base . The reaction conditions may vary, but the general procedure involves heating the reactants under reflux and then purifying the product through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2-Benzhydrylsulfonylacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

化学反应分析

Types of Reactions: 2-Benzhydrylsulfonylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: It can act as a reducing agent to hydrogenate ketones, aldehydes, and esters.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as sodium hydroxide and potassium carbonate are often used.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Alcohols and alkanes.

Substitution: Various substituted acetic acid derivatives.

科学研究应用

Anticonvulsant Properties

Research indicates that modafinil and its metabolites, including the carboxylate sulfone, exhibit significant anticonvulsant effects. A study demonstrated that modafinil enhances the anticonvulsant action of classical antiepileptic drugs (AEDs) such as carbamazepine (CBZ), phenytoin (PHT), and valproate (VPA) in animal models. The mechanism involves modafinil's ability to elevate the seizure threshold in mice, suggesting it may serve as a beneficial adjunct therapy for patients with epilepsy .

Table 1: Anticonvulsant Effects of Modafinil and Its Metabolites

| Compound | Dose (mg/kg) | Effect on Seizure Threshold |

|---|---|---|

| Modafinil | 75 | Significant elevation |

| Sulfone | 50 | Enhanced CBZ/PHT/VPA effects |

| Carboxylic Acid | 50 | No significant effect |

Cognitive Enhancement

Modafinil is widely recognized for its nootropic effects, enhancing cognitive performance and vigilance. The sulfone metabolite is believed to contribute to these effects, potentially improving memory and attention in both healthy individuals and those with cognitive impairments . This property makes it a candidate for further exploration in treating conditions like ADHD and narcolepsy.

Treatment of Psychostimulant Abuse

Modafinil has been investigated as a treatment option for psychostimulant abuse, particularly cocaine addiction. Its atypical dopamine transporter (DAT) inhibition profile suggests it may reduce cravings without the addictive potential associated with traditional stimulants . The sulfone metabolite's role in this context remains an area of active research, with preliminary studies indicating it may help mitigate withdrawal symptoms and reduce drug-seeking behavior.

Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of modafinil and its metabolites. Studies suggest that these compounds may protect against neurodegeneration and subclinical seizures, which are implicated in conditions such as autism spectrum disorders . The ability of modafinil carboxylate sulfone to influence neurochemical pathways could provide insights into developing treatments for various neurodegenerative diseases.

Pharmacokinetic Insights

A population pharmacokinetic model has been developed for modafinil and its metabolites, including the carboxylate sulfone. This model allows for individualized dosing based on patient characteristics such as body weight, optimizing therapeutic outcomes while minimizing side effects . Understanding the pharmacokinetics is crucial for maximizing the efficacy of modafinil-based therapies.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

- Anticonvulsant Efficacy : In a controlled study involving mice, modafinil significantly increased the effectiveness of established AEDs without altering their brain concentrations, indicating a synergistic effect .

- Cognitive Enhancement : Clinical trials have shown that modafinil improves cognitive performance in sleep-deprived individuals, supporting its use in enhancing mental alertness .

- Substance Abuse Treatment : A double-blind study indicated that modafinil reduced cravings in cocaine-dependent individuals, highlighting its potential as a therapeutic agent in addiction treatment .

作用机制

The mechanism of action of 2-Benzhydrylsulfonylacetic acid involves its ability to donate electrons and act as a reducing agent. It targets various molecular pathways, including the reduction of carbonyl groups in ketones and aldehydes. The compound’s sulfonyl group plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions.

相似化合物的比较

- 2-Benzhydrylsulfinylacetic acid

- Modafinil carboxylate

- Diphenylmethanesulfinylacetic acid

Comparison: 2-Benzhydrylsulfonylacetic acid is unique due to its specific reactivity and solubility properties. Unlike its sulfinyl counterparts, it is more stable and can participate in a broader range of chemical reactions. Its ability to act as both a reducing agent and a catalyst makes it highly versatile in organic synthesis.

生物活性

Modafinil carboxylate sulfone, also known as modafinil acid, is a significant metabolite of modafinil, a wakefulness-promoting agent primarily used in the treatment of narcolepsy and other sleep disorders. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Modafinil and Its Metabolites

Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is known for its ability to enhance wakefulness and cognitive function. Upon administration, approximately 30-60% of modafinil is metabolized into this compound and modafinil sulfone. While modafinil exhibits psychostimulant effects, its metabolites, including this compound, have been reported to be relatively inactive in terms of promoting wakefulness or exerting stimulant effects .

Pharmacokinetics and Metabolism

Modafinil is primarily metabolized in the liver through hydrolysis by esterases or amidases, leading to the formation of modafinil acid. The half-life of modafinil acid is approximately half that of modafinil, around 7 hours . The clearance rate of modafinil acid is significantly higher than that of its parent compound, indicating enhanced polarity due to metabolic processes .

Anticonvulsant Effects

Research has shown that modafinil and its metabolites can enhance the anticonvulsant action of classical antiepileptic drugs (AEDs). In animal studies, both modafinil and this compound significantly elevated the seizure threshold in mice when tested alongside AEDs like carbamazepine and phenytoin. Notably, these compounds did not alter the brain concentrations of AEDs but enhanced their anticonvulsant activity . This suggests a pharmacodynamic interaction that could be beneficial in treating seizure disorders.

Interaction with Neurotransmitter Systems

Modafinil's biological activity involves multiple neurotransmitter systems. It has been shown to interact with dopamine transporters (DAT), norepinephrine transporters (NET), serotonin transporters (SERT), GABA receptors, and glutamate pathways. Unlike traditional stimulants such as amphetamines, which primarily increase dopamine levels through direct release mechanisms, modafinil appears to stabilize DAT in a unique conformation that may lead to increased extracellular dopamine without the typical abuse potential associated with conventional stimulants .

Case Studies and Experimental Data

- Anticonvulsant Activity : In a study assessing the effects of modafinil and its metabolites on seizure thresholds using the maximal electroshock seizure test (MEST) in mice, it was found that doses as low as 50 mg/kg could significantly enhance the efficacy of AEDs like carbamazepine and valproate .

- Neurochemical Interactions : A study highlighted that modafinil's interaction with DAT is atypical compared to cocaine-like compounds. The binding affinity ratios indicated that while cocaine significantly increases DAT binding under certain conditions, modafinil maintains stable interactions across different transporter states .

- Cognitive Enhancement : Clinical observations suggest that while modafinil enhances cognitive performance in various tasks, its metabolites do not exhibit similar effects. This indicates a selective action where only the parent compound retains significant cognitive-enhancing properties .

Summary Table of Biological Activities

| Activity | Modafinil | This compound |

|---|---|---|

| Wakefulness Promotion | Yes | No |

| Anticonvulsant Effects | Yes | Yes |

| Interaction with DAT | Atypical | Minimal |

| Cognitive Enhancement | Yes | No |

| Abuse Potential | Low | Low |

属性

IUPAC Name |

2-benzhydrylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c16-14(17)11-20(18,19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXZDQKYJIHOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。